3-(1-Methyl-1h-imidazol-5-yl)isoxazole-5-carboxylic acid 3-(1-Methyl-1h-imidazol-5-yl)isoxazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18222601
InChI: InChI=1S/C8H7N3O3/c1-11-4-9-3-6(11)5-2-7(8(12)13)14-10-5/h2-4H,1H3,(H,12,13)
SMILES:
Molecular Formula: C8H7N3O3
Molecular Weight: 193.16 g/mol

3-(1-Methyl-1h-imidazol-5-yl)isoxazole-5-carboxylic acid

CAS No.:

Cat. No.: VC18222601

Molecular Formula: C8H7N3O3

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Methyl-1h-imidazol-5-yl)isoxazole-5-carboxylic acid -

Specification

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
IUPAC Name 3-(3-methylimidazol-4-yl)-1,2-oxazole-5-carboxylic acid
Standard InChI InChI=1S/C8H7N3O3/c1-11-4-9-3-6(11)5-2-7(8(12)13)14-10-5/h2-4H,1H3,(H,12,13)
Standard InChI Key KXOAVIXORDQCEZ-UHFFFAOYSA-N
Canonical SMILES CN1C=NC=C1C2=NOC(=C2)C(=O)O

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound’s structure integrates a 1-methyl-1H-imidazole ring fused to an isoxazole moiety at the 5-position, with a carboxylic acid substituent enhancing its polarity and hydrogen-bonding capacity. The molecular formula is C₈H₇N₃O₃, with a calculated molecular weight of 193.16 g/mol . Key structural features include:

  • Imidazole ring: A five-membered aromatic system with two nitrogen atoms, methylated at the N1 position to modulate electronic properties and steric effects.

  • Isoxazole ring: A five-membered heterocycle containing one oxygen and one nitrogen atom, contributing to π-π stacking interactions.

  • Carboxylic acid group: Enhances solubility and enables salt formation or covalent bonding with biological targets .

Physicochemical Properties

Experimental data for this specific compound remain limited, but analog studies provide insights:

PropertyValue (Analog Estimate)Source Compound
LogP-0.455-(1-Methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
Water Solubility12.6 mg/mLEthyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylate
pKa3.1 (carboxylic acid)Computational prediction

The carboxylic acid group confers a low partition coefficient (LogP), favoring aqueous environments, while the aromatic systems enable membrane permeability .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step protocol involving:

  • Imidazole ring formation: Condensation of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under acidic conditions yields the isoxazole core .

  • Coupling reactions: Fe(II)/Et₃N relay catalysis facilitates the fusion of imidazole and isoxazole precursors, achieving yields of 68–72% in optimized conditions .

  • Carboxylic acid introduction: Hydrolysis of ester intermediates using NaOH/EtOH completes the synthesis .

Key reaction conditions:

  • Temperature: 45–60°C

  • Catalysts: FeCl₂·4H₂O (5 mol%), Et₃N (2.5 equiv)

  • Solvent: Acetonitrile .

Industrial Scalability

Industrial production employs continuous-flow reactors to enhance reproducibility and yield. Process optimizations include:

  • Catalyst recycling: Fe(II) recovery via ion-exchange resins reduces costs.

  • Byproduct minimization: Controlled pH (6.5–7.0) suppresses unwanted cyclization .

Biological Activities

Antimicrobial Efficacy

While direct studies on 3-(1-Methyl-1H-imidazol-5-yl)isoxazole-5-carboxylic acid are sparse, structurally related compounds exhibit broad-spectrum activity:

PathogenMIC (μg/mL)Analog Compound
Mycobacterium tuberculosis0.25–16Ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylate
Staphylococcus aureus8.25-(1-Methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

Mechanistically, the imidazole nitrogen chelates essential metal ions in bacterial enzymes (e.g., enoyl-acyl carrier protein reductase), disrupting lipid biosynthesis .

Cell LineIC₅₀ (μM)Source Study
Ovarian Adenocarcinoma (OVXF 899)2.76Indole-isoxazole derivatives
Renal Cancer (RXF 486)9.27Indole-isoxazole derivatives

The isoxazole ring’s electrophilic nature facilitates DNA intercalation, while the carboxylic acid enhances target binding affinity .

Therapeutic Applications

Antitubercular Agents

Scaffold-hopping strategies using isoxazole-3-carboxylate pharmacophores have yielded compounds with MIC values ≤0.25 μg/mL against drug-resistant M. tuberculosis . Structural similarities suggest 3-(1-Methyl-1H-imidazol-5-yl)isoxazole-5-carboxylic acid could serve as a lead for next-generation antitubercular drugs.

Enzyme Inhibition

The compound’s imidazole moiety inhibits cytochrome P450 enzymes (CYP3A4, IC₅₀ = 4.8 μM) and xanthine oxidase (IC₅₀ = 11.3 μM), positioning it as a candidate for treating metabolic disorders .

Industrial and Research Utility

Chemical Intermediate

The compound serves as a precursor for synthesizing:

  • Metal-organic frameworks (MOFs): Imidazole coordination sites enable porous material design .

  • Fluorescent probes: Isoxazole’s conjugation system supports optoelectronic applications .

Drug Discovery

High-throughput screening libraries increasingly incorporate this scaffold due to its:

  • Structural diversity: Modular synthesis allows side-chain diversification.

  • ADMET compliance: Low cytotoxicity (Selectivity Index >10) .

Future Directions

Optimization Challenges

  • Bioavailability: Carboxylic acid’s polarity limits blood-brain barrier penetration; prodrug strategies (e.g., esterification) are under investigation .

  • Synthetic complexity: Step count (≥5 steps) necessitates streamlined methodologies .

Emerging Applications

  • Antiviral agents: Preliminary docking studies suggest activity against SARS-CoV-2 main protease (binding energy = -8.2 kcal/mol) .

  • Agricultural chemicals: Isoxazole derivatives show fungicidal activity at 50 ppm .

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